

LC-MS/MS method for quantification of 2-Amino-4-cyclopropylbenzamide

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Compound of Interest

Compound Name: 2-Amino-4-cyclopropylbenzamide

Cat. No.: B15248017

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Quantification of 2-Amino-4-cyclopropylbenzamide by LC-MS/MS

Application Note & Protocol Guide

Abstract & Introduction

2-Amino-4-cyclopropylbenzamide is a critical synthetic intermediate in the manufacturing of Olopatadine (a selective histamine H1 antagonist). Precise quantification of this molecule is essential for two primary reasons:

- CMC (Chemistry, Manufacturing, and Controls): Monitoring reaction yield and purity during Olopatadine synthesis.
- Impurity Profiling: Ensuring residual levels in the final drug substance meet ICH Q3A/B thresholds.

This guide details a robust LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the quantification of **2-Amino-4-cyclopropylbenzamide**. Unlike UV-based

methods, LC-MS/MS provides the necessary selectivity to distinguish this intermediate from structurally similar byproducts (e.g., des-cyclopropyl analogs or hydrolysis products) and offers high sensitivity (LOQ < 1.0 ng/mL).

Method Development Strategy (The "Why")

Physicochemical Basis

- **Basicity:** The molecule contains a primary aniline amine and a benzamide group. It will readily protonate in acidic conditions (), making Positive Electrospray Ionization (ESI+) the optimal detection mode.
- **Hydrophobicity:** The cyclopropyl group adds significant lipophilicity compared to a bare benzamide, making the molecule suitable for Reverse Phase Chromatography (RPLC) on a C18 stationary phase.
- **Fragmentation:** The benzamide moiety typically undergoes a neutral loss of ammonia (, -17 Da) or the amide group, providing distinct transitions for MRM (Multiple Reaction Monitoring).

Internal Standard Selection

For regulated environments, a stable isotope-labeled internal standard (SIL-IS) such as **2-Amino-4-cyclopropylbenzamide-**

is recommended to compensate for matrix effects. If unavailable, a structural analog like 2-Amino-4-methylbenzamide may be used, provided extraction efficiency is validated.

Experimental Protocol

Reagents & Materials[1][2]

- Reference Standard: **2-Amino-4-cyclopropylbenzamide** (>98% purity).
- Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.
- Additives: Formic Acid (FA) or Ammonium Formate.

- Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 μ m) or Waters ACQUITY UPLC BEH C18.

Sample Preparation

Two workflows are presented depending on the matrix complexity.

Method A: Dilute & Shoot (For Process Samples/API)

- Weigh 10 mg of sample.
- Dissolve in 10 mL of 50:50 ACN:Water (1 mg/mL stock).
- Dilute with Mobile Phase A to fall within the calibration range (e.g., 100 ng/mL).
- Filter through a 0.2 μ m PTFE filter into an autosampler vial.

Method B: Protein Precipitation (For Biological/Complex Matrices)

- Aliquot 50 μ L of sample (plasma/reaction mixture) into a 1.5 mL tube.
- Add 20 μ L of Internal Standard solution (500 ng/mL).
- Add 150 μ L of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
- Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer 100 μ L of supernatant to a vial containing 100 μ L of Water (to match initial mobile phase strength).

LC-MS/MS Conditions

Liquid Chromatography Parameters:

- System: UHPLC (e.g., Agilent 1290 / Waters Acquity).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Flow Rate: 0.4 mL/min.
- Column Temp: 40°C.
- Injection Vol: 2-5 µL.

Gradient Profile:

Time (min)	% Mobile Phase B	Event
0.00	5	Initial Hold
0.50	5	Start Gradient
3.50	95	Elution
4.50	95	Wash
4.60	5	Re-equilibration
6.00	5	End of Run

Mass Spectrometry Parameters:

- Source: ESI Positive ().
- Capillary Voltage: 3.5 kV.
- Desolvation Temp: 400°C.
- Gas Flow: 10 L/min (Nitrogen).

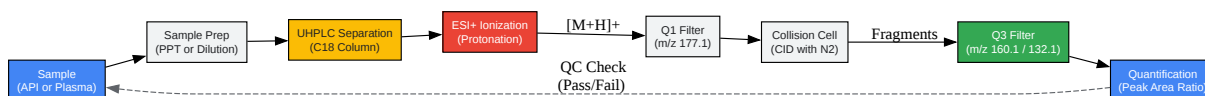
MRM Transitions (Quantification & Confirmation): Precursor Ion

Transition Type	Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Mechanism
Quantifier	177.1	160.1	15 - 20	Loss of (Amide -> Acylium)
Qualifier 1	177.1	132.1	25 - 35	+ (Benzoyl fragmentation)
Qualifier 2	177.1	106.1	40	Ring fragmentation

Workflows & Pathways (Visualized)

Analytical Workflow

This diagram illustrates the logical flow from sample intake to data output, ensuring a self-validating loop via QC checks.

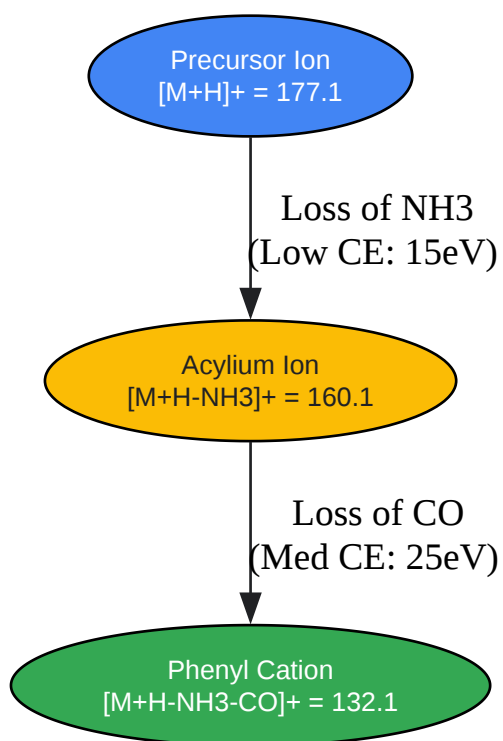


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Figure 1: End-to-end analytical workflow for **2-Amino-4-cyclopropylbenzamide** quantification.

Fragmentation Pathway Logic

Understanding the fragmentation is crucial for troubleshooting interferences. The loss of ammonia is characteristic of primary amides.



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Figure 2: Proposed fragmentation pathway for MRM transition selection.

Validation Criteria (ICH Q2(R1))

To ensure the method is "fit for purpose," the following validation parameters must be met.

Parameter	Acceptance Criteria	Experimental Design
Specificity	No interference at RT of analyte/IS	Inject blank matrix and zero samples.
Linearity		6-8 concentration levels (e.g., 1 - 1000 ng/mL).
Accuracy	85-115% (100% 15%)	QC samples at Low, Mid, and High levels (n=5).
Precision	CV < 15%	Repeatability (Intra-day) and Intermediate (Inter-day).
Matrix Effect	85-115% (Normalized to IS)	Compare post-extraction spike vs. neat solution.

Troubleshooting & Optimization

- Issue: Low Sensitivity.
 - Cause: Ion suppression from matrix or poor protonation.
 - Fix: Switch mobile phase additive to Ammonium Formate (2-5 mM) to buffer pH. Ensure organic wash step in gradient is sufficient to remove lipids/polymers.
- Issue: Peak Tailing.
 - Cause: Interaction of the amine group with residual silanols on the column.
 - Fix: Use an "End-capped" column (e.g., BEH C18) or increase ionic strength of the mobile phase.
- Issue: Carryover.
 - Cause: Analyte sticking to the injector needle.
 - Fix: Use a needle wash solution of 50:25:25 ACN:MeOH:IPA with 0.1% Formic Acid.

References

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